2-Methyl-4-vinylpyridine
Overview
Description
2-Methyl-4-vinylpyridine is an organic compound with the molecular formula C8H9N. It is a derivative of pyridine, featuring a vinyl group attached to the second carbon of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-4-vinylpyridine can be synthesized through the condensation of 2-picoline and formaldehyde. The process involves two main steps:
Condensation Reaction: 2-picoline reacts with formaldehyde to produce hydroxyethyl pyridine.
Dehydration Reaction: The hydroxyethyl pyridine is then dehydrated at a certain temperature in the presence of a catalyst to form 4-vinyl-2-picoline.
Industrial Production Methods: The industrial production of 4-vinyl-2-picoline typically involves the use of strong acid catalysts and specific reaction conditions to ensure high yield and purity. The process is optimized to minimize the consumption of raw materials and energy, making it economically viable .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-vinylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form picolinic acid.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can participate in substitution reactions, where the vinyl group or the pyridine ring undergoes modifications.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst like palladium can be used for reduction.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions include picolinic acid, reduced derivatives of 4-vinyl-2-picoline, and various substituted pyridine compounds .
Scientific Research Applications
2-Methyl-4-vinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential in drug development.
Industry: It is used in the production of adhesives, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 4-vinyl-2-picoline involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment .
Comparison with Similar Compounds
2-Methylpyridine (2-Picoline): Similar in structure but lacks the vinyl group.
4-Methylpyridine (4-Picoline): Similar in structure but has a methyl group instead of a vinyl group.
2-Vinylpyridine: Similar in structure but the vinyl group is attached to the second carbon of the pyridine ring
Uniqueness: 2-Methyl-4-vinylpyridine is unique due to the presence of both a vinyl group and a pyridine ring, which imparts distinct chemical reactivity and versatility in various applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and industrial processes .
Properties
IUPAC Name |
4-ethenyl-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-8-4-5-9-7(2)6-8/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOLJFOMOFZLPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456820 | |
Record name | 4-ethenyl-2-methyl-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13959-33-6 | |
Record name | 4-Vinyl-2-picoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013959336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-ethenyl-2-methyl-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-VINYL-2-PICOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF5Y5U2BQ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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